2-Cyano-1-methylimidazole-4-carboxylic Acid
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Overview
Description
2-Cyano-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-1-methylimidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the cyano group to an amine group.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides are commonly employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-Cyano-1-methylimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-1-methylimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1-Methylimidazole: This compound is structurally similar but lacks the cyano and carboxylic acid groups.
2-Methylimidazole: Similar in structure but with different functional groups, leading to distinct chemical properties.
4-Imidazolecarboxylic Acid: Shares the carboxylic acid group but lacks the cyano group.
Uniqueness: 2-Cyano-1-methylimidazole-4-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H5N3O2 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-cyano-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-4(6(10)11)8-5(9)2-7/h3H,1H3,(H,10,11) |
InChI Key |
SUOLJNFABGLRKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C#N)C(=O)O |
Origin of Product |
United States |
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